
Fingolimod Impurity 13
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fingolimod Impurity 13 is a byproduct formed during the synthesis of Fingolimod, a sphingosine 1-phosphate receptor modulator used primarily in the treatment of multiple sclerosis. This impurity is significant in the pharmaceutical industry as it can affect the purity, efficacy, and safety of the final drug product. Understanding and controlling the levels of such impurities is crucial for ensuring the quality of pharmaceutical formulations.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of Fingolimod Impurity 13 typically involves a multi-step synthetic process. One common method starts with m-bromophenylethyl alcohol as the initial raw material. The process involves four main steps:
Step 1: The initial raw material undergoes a reaction with a suitable reagent to form an intermediate compound.
Step 2: The intermediate compound is then subjected to further chemical reactions, including oxidation and substitution, to form another intermediate.
Step 3: This intermediate is then reacted with imidazole, triphenylphosphine, and iodine in anhydrous tetrahydrofuran at low temperatures, followed by gradual heating to room temperature.
Step 4: The final product, this compound, is obtained through purification by column chromatography.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the separation and purification of the impurity from the main product .
化学反応の分析
Types of Reactions: Fingolimod Impurity 13 can undergo various chemical reactions, including:
Oxidation: The impurity can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The impurity can undergo nucleophilic or electrophilic substitution reactions depending on the reagents used.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehalogenated compounds .
科学的研究の応用
Drug Quality Assessment
Fingolimod Impurity 13 serves as a critical marker in assessing the quality of fingolimod formulations. Studies have shown that nonproprietary variants of fingolimod often contain higher levels of impurities, including this compound, which can exceed acceptable limits by significant margins. For instance, research indicated that up to 100% of tested nonproprietary variants were out-of-specification regarding impurities, including heavy metals and unspecified contaminants . This highlights the importance of stringent quality control measures in the production of fingolimod to ensure patient safety.
Pharmacological Research
Research into fingolimod and its impurities has revealed insights into their pharmacological properties. Fingolimod acts on sphingosine-1-phosphate receptors, modulating immune responses and potentially influencing various disease pathways beyond multiple sclerosis. This compound may play a role in understanding the pharmacodynamics of fingolimod as it interacts with these receptors . Experimental studies have suggested that fingolimod and its derivatives could have therapeutic effects in conditions such as Alzheimer’s disease and cancer, indicating a broader application for fingolimod-related compounds .
Stability Studies
The stability of fingolimod formulations is crucial for ensuring their therapeutic effectiveness. This compound is often analyzed during stability testing to determine its impact on the overall stability profile of the drug. High-performance liquid chromatography (HPLC) methods have been developed to quantify this impurity alongside other related substances, providing essential data for regulatory submissions and quality assurance . The detection limits for various impurities, including this compound, are critical for establishing acceptable thresholds in pharmaceutical formulations.
Regulatory Considerations
Regulatory bodies emphasize the need for comprehensive impurity profiling in drug development. The presence of this compound necessitates thorough evaluation during the approval process for both proprietary and nonproprietary formulations. Studies have highlighted that many nonproprietary versions lack adequate bioequivalence data or risk management plans, raising concerns about their safety profiles . This underscores the importance of rigorous testing and documentation to meet regulatory standards.
Clinical Implications
The clinical implications of this compound extend to patient outcomes. Variability in impurity levels can affect treatment efficacy and safety, leading to potential adverse effects or reduced therapeutic benefits. A systematic review indicated that while fingolimod generally improves clinical outcomes in multiple sclerosis patients, variations in formulation quality could influence these results . Continuous monitoring and research into impurities like this compound are essential for optimizing treatment protocols.
作用機序
The mechanism of action of Fingolimod Impurity 13 is not as well-studied as that of Fingolimod itself. it is believed to interact with similar molecular targets, such as sphingosine 1-phosphate receptors. These interactions can potentially affect lymphocyte migration and immune responses. Further research is needed to fully elucidate the molecular pathways and targets involved .
類似化合物との比較
- Fingolimod Hexyl Homolog
- Fingolimod Heptyl Homolog
- Fingolimod Nonyl Homolog
- Fingolimod Decyl Homolog
- 3-Phenethyl Fingolimod Analog
- 2-Phenethyl Fingolimod Analog
Comparison: Fingolimod Impurity 13 is unique in its specific chemical structure and formation pathway. While other similar compounds share structural similarities, they differ in their side chains and functional groups. These differences can lead to variations in their chemical properties, biological activities, and potential impurities formed during synthesis .
生物活性
Fingolimod Impurity 13 is a byproduct formed during the synthesis of the immunomodulating drug fingolimod, which is primarily used in the treatment of relapsing forms of multiple sclerosis (MS). Understanding the biological activity of this impurity is crucial for assessing its potential effects on pharmacological outcomes and safety profiles.
Fingolimod itself acts as a sphingosine 1-phosphate (S1P) receptor modulator. It binds to S1P receptors, particularly S1PR1, S1PR3, S1PR4, and S1PR5, leading to receptor internalization and subsequent lymphocyte retention in lymph nodes. This action reduces circulating lymphocyte levels and limits inflammatory responses in conditions like MS . The specific biological activity of this compound, however, requires further elucidation as it may differ from that of the parent compound.
This compound can undergo various chemical reactions:
- Oxidation : It can be oxidized using agents like hydrogen peroxide.
- Reduction : Reduction can occur with sodium borohydride or lithium aluminum hydride.
- Substitution : It may participate in nucleophilic or electrophilic substitution reactions depending on the reagents used.
These reactions suggest that this compound has a versatile chemical nature, which could influence its biological interactions.
In Vitro Studies
Research into the biological activity of this compound has been limited. However, studies on fingolimod indicate that its pharmacokinetics and mechanism of action could provide insights into the impurity's potential effects. For instance, fingolimod is phosphorylated by sphingosine kinase 2 to form Fingolimod phosphate, the active metabolite responsible for its therapeutic effects .
Case Studies
While specific case studies focusing solely on this compound are scarce, insights can be drawn from broader clinical observations involving fingolimod:
- Long-term Efficacy : A study indicated that long-term treatment with fingolimod significantly reduced annualized relapse rates (ARR) in MS patients compared to interferon treatments. Patients switching from interferons to fingolimod showed a notable decrease in disease activity .
- Safety Profile : The safety profile of fingolimod includes risks such as bradycardia and infections. Monitoring for side effects like macular edema is essential due to potential vision complications associated with its use .
Comparative Analysis Table
Parameter | Fingolimod | This compound |
---|---|---|
Mechanism of Action | S1P receptor modulation | Unknown; requires further study |
Pharmacokinetics | High oral bioavailability | Not established |
Biological Activity | Reduces lymphocyte circulation | Not well characterized |
Common Reactions | Lymphopenia, bradycardia | Oxidation, reduction, substitution |
Safety Profile | Infections, macular edema | Unknown; potential implications |
特性
CAS番号 |
882691-14-7 |
---|---|
分子式 |
C21H35NO3 |
分子量 |
349.51 |
外観 |
White Solid |
純度 |
> 95% |
数量 |
Milligrams-Grams |
同義語 |
Benzenebutanoic acid, α-amino-α-(hydroxymethyl)-4-octyl-, ethyl ester |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。